molecular formula C12H21N3O3 B13093361 tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate

Cat. No.: B13093361
M. Wt: 255.31 g/mol
InChI Key: DNEPSQSTSQCAFU-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines

Preparation Methods

The synthesis of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities. Industrial production methods often involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane integrity . This inhibition occurs through the interaction with the enzyme Sterol 14-alpha demethylase (CYP51), disrupting the biosynthesis pathway of ergosterol.

Comparison with Similar Compounds

tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate can be compared with other imidazo[1,2-a] derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2-oxo-3,5,6,7,9,9a-hexahydro-1H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-4-5-14-8-10(16)13-9(14)7-15/h9H,4-8H2,1-3H3,(H,13,16)

InChI Key

DNEPSQSTSQCAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2CC(=O)NC2C1

Origin of Product

United States

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